N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is a synthetic organic compound that belongs to the class of amides It features a benzamide core substituted with a thiophene ring and a dimethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE typically involves the following steps:
Formation of the Amide Bond: This can be achieved by reacting 3,4-dimethylphenylamine with 2-(thiophen-2-yl)acetyl chloride in the presence of a base such as triethylamine.
Purification: The crude product is purified using techniques like recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of automated reactors and continuous flow systems.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene ring, leading to sulfoxide or sulfone derivatives.
Reduction: Reduction reactions could target the amide bond, potentially converting it to an amine.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Halogenating agents or nucleophiles like sodium hydride (NaH) in polar aprotic solvents.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
Chemistry
Catalysis: Potential use as a ligand in catalytic reactions.
Materials Science: Exploration in the development of organic semiconductors.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its amide structure.
Medicine
Drug Development: Investigation as a lead compound for the development of new pharmaceuticals.
Industry
Polymer Science: Use in the synthesis of novel polymers with unique properties.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE would depend on its specific application. For instance, if used as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting its activity. The molecular targets and pathways would vary based on the biological or chemical context.
Comparison with Similar Compounds
Similar Compounds
N-(3,4-DIMETHYLPHENYL)-2-[2-(FURAN-2-YL)ACETAMIDO]BENZAMIDE: Similar structure but with a furan ring instead of thiophene.
N-(3,4-DIMETHYLPHENYL)-2-[2-(PYRIDIN-2-YL)ACETAMIDO]BENZAMIDE: Contains a pyridine ring.
Uniqueness
N-(3,4-DIMETHYLPHENYL)-2-[2-(THIOPHEN-2-YL)ACETAMIDO]BENZAMIDE is unique due to the presence of the thiophene ring, which can impart different electronic properties compared to furan or pyridine analogs
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-2-[(2-thiophen-2-ylacetyl)amino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O2S/c1-14-9-10-16(12-15(14)2)22-21(25)18-7-3-4-8-19(18)23-20(24)13-17-6-5-11-26-17/h3-12H,13H2,1-2H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJCASDKARCOCIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)CC3=CC=CS3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.